molecular formula C26H24N4 B14248906 (E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(quinolin-2-yl)methanimine] CAS No. 319926-86-8

(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(quinolin-2-yl)methanimine]

Cat. No.: B14248906
CAS No.: 319926-86-8
M. Wt: 392.5 g/mol
InChI Key: BIGOHQITWMVTQM-CLJLJLNGSA-N
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Description

(1R,2R)-1,2-Bis(2-quinolinylmethyleneamino)cyclohexane is a chiral organic compound that features a cyclohexane ring substituted with two quinolinylmethyleneamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Bis(2-quinolinylmethyleneamino)cyclohexane typically involves the reaction of cyclohexane-1,2-diamine with quinoline-2-carbaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Bis(2-quinolinylmethyleneamino)cyclohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The quinolinyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1,2-Bis(2-quinolinylmethyleneamino)cyclohexane can be used as a ligand in coordination chemistry, forming complexes with various metal ions

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a therapeutic agent. Its ability to interact with biological molecules could make it a candidate for drug development or as a probe in biochemical studies.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (1R,2R)-1,2-Bis(2-quinolinylmethyleneamino)cyclohexane exerts its effects would depend on its specific application. For example, as a ligand, it may coordinate with metal ions through its nitrogen atoms, forming stable complexes. In biological systems, it could interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1,2-Diaminocyclohexane
  • Quinoline-2-carbaldehyde
  • Bis(quinolinylmethyleneamino) derivatives

Uniqueness

(1R,2R)-1,2-Bis(2-quinolinylmethyleneamino)cyclohexane is unique due to its chiral nature and the presence of two quinolinylmethyleneamino groups. This structural feature allows it to form specific interactions with other molecules, making it valuable in various applications.

Properties

CAS No.

319926-86-8

Molecular Formula

C26H24N4

Molecular Weight

392.5 g/mol

IUPAC Name

1-quinolin-2-yl-N-[(1R,2R)-2-(quinolin-2-ylmethylideneamino)cyclohexyl]methanimine

InChI

InChI=1S/C26H24N4/c1-3-9-23-19(7-1)13-15-21(29-23)17-27-25-11-5-6-12-26(25)28-18-22-16-14-20-8-2-4-10-24(20)30-22/h1-4,7-10,13-18,25-26H,5-6,11-12H2/t25-,26-/m1/s1

InChI Key

BIGOHQITWMVTQM-CLJLJLNGSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N=CC2=NC3=CC=CC=C3C=C2)N=CC4=NC5=CC=CC=C5C=C4

Canonical SMILES

C1CCC(C(C1)N=CC2=NC3=CC=CC=C3C=C2)N=CC4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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